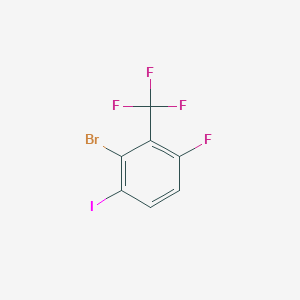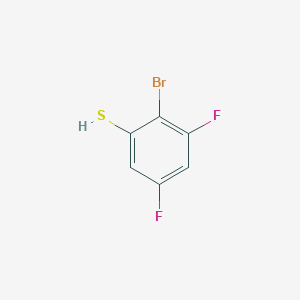
2-Bromo-3,5-difluorobenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,5-difluorobenzenethiol: is an organic compound with the molecular formula C6H3BrF2S It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and fluorine atoms at specific positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the following steps:
Bromination: Benzenethiol is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the desired position on the benzene ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor. This step introduces the fluorine atoms at the 3 and 5 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Continuous Flow Reactors: Utilizing continuous flow reactors for bromination and fluorination reactions to ensure consistent product quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Bromo-3,5-difluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted benzenethiol derivatives.
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Dehalogenated benzenethiol derivatives.
科学的研究の応用
2-Bromo-3,5-difluorobenzenethiol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of advanced materials such as polymers and liquid crystals due to its unique electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 2-Bromo-3,5-difluorobenzenethiol involves its interaction with specific molecular targets:
Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the benzene ring make the compound susceptible to electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.
Thiol Group Reactivity: The thiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
類似化合物との比較
Similar Compounds
2-Bromo-3,5-difluorobenzotrifluoride: Similar structure but with a trifluoromethyl group instead of a thiol group.
2-Bromo-4,5-difluorobenzenethiol: Similar structure but with fluorine atoms at different positions.
2-Bromo-3,5-dichlorobenzenethiol: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
2-Bromo-3,5-difluorobenzenethiol is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
特性
CAS番号 |
1349718-49-5 |
|---|---|
分子式 |
C6H3BrF2S |
分子量 |
225.06 g/mol |
IUPAC名 |
2-bromo-3,5-difluorobenzenethiol |
InChI |
InChI=1S/C6H3BrF2S/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H |
InChIキー |
XWSOACIXGSWOHI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)Br)S)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)

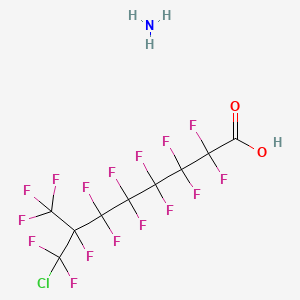
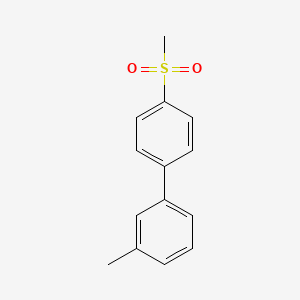
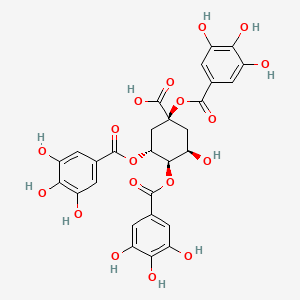


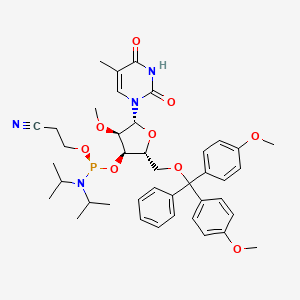
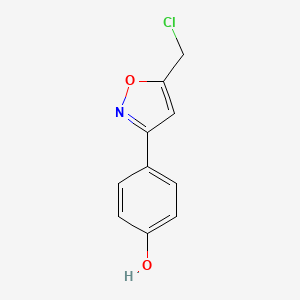
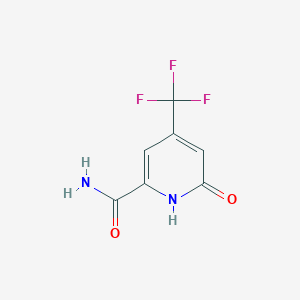
![N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide](/img/structure/B12838143.png)
